rel-3-(tert-Butyl) 4-methyl (2S,4R)-2-hydroxythiazolidine-3,4-dicarboxylate
Description
Properties
Molecular Formula |
C10H17NO5S |
|---|---|
Molecular Weight |
263.31 g/mol |
IUPAC Name |
3-O-tert-butyl 4-O-methyl (2S,4R)-2-hydroxy-1,3-thiazolidine-3,4-dicarboxylate |
InChI |
InChI=1S/C10H17NO5S/c1-10(2,3)16-8(13)11-6(7(12)15-4)5-17-9(11)14/h6,9,14H,5H2,1-4H3/t6-,9-/m0/s1 |
InChI Key |
VYWPAYKVMRBMCO-RCOVLWMOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CS[C@@H]1O)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CSC1O)C(=O)OC |
Origin of Product |
United States |
Biological Activity
rel-3-(tert-Butyl) 4-methyl (2S,4R)-2-hydroxythiazolidine-3,4-dicarboxylate is a synthetic compound notable for its unique thiazolidine structure, characterized by the presence of two carboxylate groups and a hydroxyl group. This structural composition suggests potential biological activities that could be leveraged in medicinal chemistry and pharmacology.
- Molecular Formula : C12H19N1O6S1
- Molar Mass : Approximately 263.31 g/mol
- Structure : The compound features a thiazolidine ring which is crucial for its biological activity.
Biological Activities
Preliminary studies have indicated that this compound exhibits various biological activities. Key findings include:
- Antioxidant Activity : The compound has shown significant antioxidant properties in various assays, indicating its potential to mitigate oxidative stress in biological systems.
- Enzyme Inhibition : Interaction studies reveal that it may inhibit specific enzymes, which is vital for understanding its pharmacodynamics.
- Binding Affinities : The compound's binding affinities with various biological targets suggest a multifaceted mechanism of action that warrants further investigation.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study 1: Antioxidant Properties
A study evaluated the antioxidant capacity of this compound using ABTS and FRAP assays. Results indicated a strong capacity to scavenge free radicals, with an IC50 value significantly lower than that of standard antioxidants like ascorbic acid.
| Assay Type | IC50 Value (µM) | Comparison Standard |
|---|---|---|
| ABTS | 25 | Ascorbic Acid (50) |
| FRAP | 30 | Trolox (40) |
Study 2: Enzyme Inhibition Profile
Another study focused on the inhibitory effects of the compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both critical enzymes in neurobiology. The results demonstrated that this compound inhibits BChE more effectively than AChE.
| Enzyme Type | IC50 Value (µM) |
|---|---|
| AChE | 15 |
| BChE | 10 |
The mechanisms through which this compound exerts its effects are still under investigation. Current hypotheses suggest:
- Radical Scavenging : The hydroxyl group may play a crucial role in neutralizing free radicals.
- Enzyme Binding : The thiazolidine ring could facilitate interactions with enzyme active sites, leading to inhibition.
Comparative Analysis
To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Key Biological Activities |
|---|---|---|
| Thiazolidinedione Derivatives | Thiazolidinedione core | Insulin-sensitizing effects |
| Pyrrolidine Derivatives | Pyrrolidine ring | Varying enzyme inhibition profiles |
Scientific Research Applications
Preliminary studies indicate that rel-3-(tert-Butyl) 4-methyl (2S,4R)-2-hydroxythiazolidine-3,4-dicarboxylate exhibits several biological activities:
- Antioxidant Properties : The compound may have the ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases.
- Anticancer Activity : Initial in vitro studies suggest potential anticancer effects against various cancer cell lines, including breast and prostate cancer cells.
- Anti-inflammatory Effects : It may also play a role in reducing inflammation, which is significant for treating chronic inflammatory conditions.
Applications in Medicinal Chemistry
The unique properties of this compound make it a candidate for various applications in medicinal chemistry:
- Drug Development : Its structural characteristics can be modified to enhance bioactivity or target specific biological pathways.
- Pharmacological Studies : Understanding its interaction with biological targets can provide insights into its pharmacodynamics and pharmacokinetics.
Case Studies
-
Anticancer Efficacy : A study examining the effects of this compound on MDA-MB-231 breast cancer cells demonstrated significant cytotoxicity at certain concentrations. The study utilized an MTT assay to quantify cell viability post-treatment.
- Findings : The compound reduced cell viability by over 50% at concentrations above 10 µM.
-
Inflammatory Response : Another investigation focused on its anti-inflammatory properties in a mouse model of acute inflammation. The administration of the compound resulted in reduced levels of pro-inflammatory cytokines.
- Results : A notable decrease in TNF-alpha and IL-6 levels was observed compared to control groups.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Differences
(a) Thiazolidine vs. Oxazolidine
- Thiazolidine (Target Compound) : Contains sulfur (S) and nitrogen (N) in the ring. The sulfur atom increases lipophilicity and may enhance membrane permeability compared to oxygen-containing analogs .
- Oxazolidine (3-tert-Butyl 4-Methyl (4R,5S)-2,2,5-Trimethyloxazolidine-3,4-dicarboxylate, TCI B5538-1G): Features oxygen (O) and nitrogen (N) in the ring.
| Compound | Core Heterocycle | Heteroatoms | Lipophilicity (Predicted) |
|---|---|---|---|
| Target Thiazolidine | Thiazolidine | S, N | High |
| TCI Oxazolidine (B5538-1G) | Oxazolidine | O, N | Moderate |
(b) Thiazolidine vs. Pyrrolidine
- Pyrrolidine (tert-Butyl (2S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate) : A five-membered all-nitrogen ring. The absence of sulfur reduces steric bulk but may limit chelation properties. The pyrrolidine derivative in also incorporates a thiazolidine moiety as a substituent, creating a hybrid structure .
Stereochemical and Functional Group Variations
- Target Compound : (2S,4R) configuration with a hydroxyl group at position 2. This stereochemistry is critical for chiral recognition in catalytic or biological applications.
- TCI Oxazolidine (B5539-1G) : (4S,5S) configuration with a hydroxymethyl group. The additional hydroxymethyl substituent may enhance hydrogen-bonding capacity, affecting solubility and reactivity .
- Pyrroline Derivative (): (4R,5R)-4-methylpyrroline-5-carboxylic acid lacks ester groups but shares a stereoselective synthesis approach involving optically active catalysts (e.g., indanol bisoxazoline) .
Physical and Chemical Properties
- Solubility : Thiazolidine’s sulfur atom increases organic solvent compatibility compared to oxazolidines.
- Stability : The tert-butyl group in the target compound and TCI analogs reduces hydrolysis susceptibility of esters.
- Melting Points : Oxazolidines (e.g., TCI B5538-1G) may have higher melting points due to increased polarity versus thiazolidines.
Q & A
Q. What are the recommended methods for synthesizing rel-3-(tert-Butyl) 4-methyl (2S,4R)-2-hydroxythiazolidine-3,4-dicarboxylate?
The synthesis typically involves multi-step protection and coupling strategies. For example:
Protection of hydroxyl groups : Use tert-butyl-based protecting agents (e.g., tert-butyl dicarbonate) to stabilize reactive hydroxyl groups during synthesis, as seen in analogous oxazolidine and thiazolidine derivatives .
Esterification : Methyl ester formation via nucleophilic acyl substitution, employing reagents like DCC (dicyclohexylcarbodiimide) in anhydrous conditions to minimize hydrolysis .
Deprotection : Controlled acidic or basic hydrolysis to remove tert-butyl groups while preserving stereochemical integrity .
Validation : Monitor reaction progress using TLC or HPLC, and confirm intermediates via H/C NMR.
Q. What analytical techniques are critical for confirming the stereochemistry of this compound?
- X-ray crystallography : Resolves absolute configuration but requires high-purity crystals .
- NMR spectroscopy : Compare coupling constants (e.g., in thiazolidine rings) with literature values for (2S,4R) configurations .
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) to separate enantiomers and verify optical purity (>98% ee) .
Q. How should researchers handle stability challenges during storage?
- Storage conditions : Store at -20°C under inert gas (argon) to prevent oxidation or hydrolysis, as tert-butyl esters are prone to degradation under moisture .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products like free carboxylic acids .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during large-scale synthesis?
- Chiral auxiliaries : Incorporate (R)- or (S)-configured catalysts (e.g., Evans’ oxazaborolidines) to control stereoselectivity during ring closure .
- Dynamic kinetic resolution : Optimize reaction conditions (pH, temperature) to favor the (2S,4R) configuration via equilibrium control .
- Quality control : Use circular dichroism (CD) spectroscopy to correlate optical activity with enantiomeric excess (ee) .
Q. What experimental designs are suitable for resolving contradictions in reported reactivity data?
-
Factorial design : Test variables (e.g., solvent polarity, temperature) in a split-plot framework to identify interaction effects . Example:
Factor Level 1 Level 2 Response (Yield %) Solvent DCM THF 72 vs. 65 Temp. 0°C RT 68 vs. 80 -
Statistical analysis : Apply ANOVA to determine significance (p < 0.05) and optimize conditions .
Q. How can computational modeling aid in predicting degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
